(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide is an organic compound with a unique structure that includes a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carboxylic acid derivative, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but may include the use of strong acids or bases, and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxylic acid
- (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxylate
- (1R)-1-methyl-2,3-dihydro-1H-isoindole-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific chiral center and the resulting stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1R)-1-methyl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-7-9-5-3-2-4-8(9)6-12(7)10(11)13/h2-5,7H,6H2,1H3,(H2,11,13)/t7-/m1/s1 |
InChI Key |
NFFAINACIVARSQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CN1C(=O)N |
Canonical SMILES |
CC1C2=CC=CC=C2CN1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.